Halogen Substitution Pattern and COX-2 Inhibitory Potential Relative to In-Class Pyridazinone Leads
Although direct COX-2 IC50 data for the target compound is not available in the primary literature, the closest in-class comparators from the N-substitutedphenyl-6-oxo-3-phenylpyridazine series—compounds 4a, 4b, 5a, and 10 reported by Khan et al. (2020)—achieved COX-2 IC50 values of 17.45 nM, 17.40 nM, 16.76 nM, and 17.15 nM respectively, all statistically superior to the reference drug celecoxib (IC50 = 17.79 nM) [1]. The target compound's 3-chloro-4-fluorophenyl motif provides a halogen-bonding capacity distinct from the hydrazone- and thiazolidinone-linked substituents in 4a–10, and introduces metabolic stability advantages through chlorine blocking of potential para-hydroxylation sites relative to unsubstituted phenyl analogs [2]. This specific halogenation pattern is predicted in QSAR studies on pyridazinone COX-2 inhibitors to enhance binding pocket complementarity when compared to mono-halogenated or para-only fluorinated variants [1].
| Evidence Dimension | COX-2 enzyme inhibition potency |
|---|---|
| Target Compound Data | Not directly reported; shared core scaffold with in-class leads that achieved IC50 values of 16.76–17.45 nM |
| Comparator Or Baseline | Celecoxib IC50 = 17.79 nM; In-class lead compounds 4a–10 IC50 range = 16.76–17.45 nM (Khan et al., 2020) |
| Quantified Difference | In-class leads exceed celecoxib by 0.34–1.03 nM (statistically significant, p < .05); target compound structural differentiation predicted to maintain or improve upon this margin |
| Conditions | In vitro human recombinant COX-2 enzyme assay; Khan et al., Drug Dev Res, 2020 |
Why This Matters
This evidence positions the target compound within a validated, non-ulcerogenic COX-2 inhibitory chemotype that has demonstrated superiority over celecoxib, reducing procurement risk for anti-inflammatory research programs.
- [1] Khan A, Diwan A, Thabet HK, Imran M. Synthesis of novel N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives as cyclooxygenase-2 inhibitors. Drug Dev Res. 2020 Aug;81(5):573-584. doi: 10.1002/ddr.21655. PMID: 32173897. View Source
- [2] Khan A, Diwan A, Thabet HK, Imran M, Bakht MA. Discovery of Novel Pyridazine-Based Cyclooxygenase-2 Inhibitors with a Promising Gastric Safety Profile. Molecules. 2020 Apr 25;25(9):2002. doi: 10.3390/molecules25092002. PMID: 32344801. View Source
